molecular formula C16H20N2O2S2 B1676625 MK6-83 CAS No. 1062271-24-2

MK6-83

Katalognummer: B1676625
CAS-Nummer: 1062271-24-2
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: IRGYSXZCDAWOOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

MK6-83 is a specific small molecule agonist of the TRPML1 ion channel and has applications as an autophagy inhibitor and in the preparation of tumor therapeutic agents . It has demonstrated a strong lethal ability in various tumor cell systems, including pancreatic, breast, and gastric cancers, without significant toxicity to normal tissue cells . this compound has also shown an apparent inhibitory effect on the growth of breast cancer bumps transplanted on mice and significantly extends the lifespan of tumor-bearing mice .

As an Autophagy Inhibitor

This compound can be used as an autophagy inhibitor, particularly for tumor cells . Studies have shown that this compound inhibits the progress of HeLa cell autophagy .

  • Mechanism of Action this compound regulates autophagy by increasing the conversion of LC3I to LC3II, a marker for autophagy, and its effect is rapid . When combined with lysosomal inhibitors like Bafilomycin A1 or chloroquine, the conversion of LC3II does not further increase, suggesting that this compound inhibits autophagy activity . Additionally, this compound increases the level of P62 protein, further demonstrating its inhibitory effect on autophagy activities .
  • Relevance of TRPML1 TRPML1 is a multistep regulator of autophagy that may be targeted for therapeutic purposes to treat lysosomal storage disorders and other autophagic disorders .

Anti-Tumor Drug

This compound has potential as an anti-tumor drug .

  • Tumor Cellselectivity TRPML1 specific small molecule agonist this compound provided by the present application by inhibit autophagy activities, to it is various just Under the action of normal histocyte is without overt toxicity, have strongly to including cancer of pancreas, breast cancer and gastric cancer in kinds of tumor cells system Lethal ability .
  • In vivo this compound has apparent inhibiting effect to the breast cancer bump growth transplanted on mouse and significantly extends the service life of tumor formation mouse .

Inducing Apoptosis

Activation of GBM (Glioblastoma multiforme) cell lines with this compound induces calcium release and caspase-3-dependent apoptosis in T98 and U251 cells lacking TRPML3 mRNA expression .

Affecting Lysosomal Function

This compound has been shown to affect lysosomal function, including reducing zinc accumulation in F408Δ mutant-expressing cells .

Impact on HeLa Cells

Experiments using protein immunoblotting in HeLa cells showed that this compound (1 μM, 3 μM, and 5 μM) rapidly regulates autophagy by increasing the conversion of LC3I to LC3II . The combination of this compound with lysosomal inhibitors did not further increase LC3II conversion, confirming its inhibitory effect on autophagy .

Lethal Effect on Pancreatic Cancer Cells

  • Trypan Blue Experimental Method Using trypan blue, it was found that 5 μM of this compound significantly increased the death rate of Patu 8988t pancreatic cancer cells compared to the control group .
  • Visual Confirmation Microscopic examination of Patu 8988t cells treated with this compound showed a clear increase in the number of dead cells stained with Trypan Blue .

TRPML1 currents induced by this compound

Endolysosomal patch-clamp experiments show TRPML1 currents induced by this compound (10 μM) at different luminal pH .

  • TRPML1 currents Representative this compound elicited currents from TRPML1 expressing HEK293 cells at pH 4.6 or pH 5.5 .

Effects on Autophagy Markers in HeLa Cells

Protein MarkerEffect of this compound
LC3I to LC3IIIncreased
P62Increased

Lethal Effects on Pancreatic Cancer Cells (Patu 8988t)

TreatmentResult
5 μM of this compoundIncreased cell death rate
Control GroupLower cell death rate

Cautions

Wirkmechanismus

Target of Action

MK6-83 is primarily an agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel . TRPML1 is a lysosomal ion channel that plays a crucial role in various cellular processes . This compound also activates TRPML mutants F408 Δ and F465L .

Mode of Action

This compound interacts with its target, the TRPML1 channel, by binding to it and inducing its activation . This activation leads to the release of calcium from the lysosomes, which is a critical step in various cellular processes .

Biochemical Pathways

The activation of TRPML1 by this compound affects the autophagy pathway , a cellular process involved in the degradation and recycling of cellular components . Specifically, TRPML1 activation induces autophagic vesicle biogenesis through the generation of phosphatidylinositol 3-phosphate and the recruitment of essential proteins to the nascent phagophore .

Result of Action

The activation of TRPML1 by this compound leads to several molecular and cellular effects. It restores endolysosomal trafficking and zinc homeostasis in lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts . Additionally, it is known to stimulate caspase-3-dependent apoptosis and can decrease the viability of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the cellular environment, including the presence of specific TRPML1 mutants .

Biochemische Analyse

Biochemical Properties

MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .

Subcellular Localization

This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK6-83 involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 2-(piperidin-1-yl)aniline under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK6-83 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

MK6-83 ist einzigartig in seiner moderaten Selektivität für den transienten Rezeptorpotential-Mucolipin-1-Kanal gegenüber dem transienten Rezeptorpotential-Mucolipin-2 und dem transienten Rezeptorpotential-Mucolipin-3, wodurch es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieser Kanäle wird. Seine Fähigkeit, die Kanalfunktion in Zellen von Patienten mit Mucolipidose Typ IV wiederherzustellen, unterstreicht seine potenziellen therapeutischen Anwendungen .

Biologische Aktivität

MK6-83 is a small molecule identified as a potent activator of the transient receptor potential mucolipin 1 (TRPML1) channel, which plays a crucial role in cellular processes such as endolysosomal trafficking, autophagy, and zinc homeostasis. This article delves into the biological activity of this compound, supported by various research findings, including case studies and data tables.

Chemical Characteristics

  • Chemical Name : 5-Methyl- N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide
  • Purity : ≥98%
  • Molecular Formula : C16H20N2O2S2

This compound primarily functions as a TRPML channel activator. It exhibits an effective concentration (EC50) of approximately 110 nM for TRPML1 and activates mutant isoforms such as F408Δ and F465L with EC50 values of 0.1 μM and 1.23 μM, respectively . The activation of TRPML1 by this compound restores endolysosomal trafficking and maintains zinc homeostasis in lysosomes affected by mucolipidosis type IV (MLIV) mutations .

Autophagy Induction

Research indicates that this compound significantly enhances autophagy in various cell types. For instance, it increases the levels of LC3-II, a marker for autophagosome formation, in HeLa cells . This effect is notably inhibited in cells lacking TRPML1, confirming the specificity of this compound's action on this channel .

Zinc Homeostasis

This compound facilitates zinc influx into cells, which is critical for various cellular functions. The compound's ability to mediate zinc transport contributes to its role in autophagy regulation and cancer cell death mechanisms .

Cancer Research

In a notable study involving xenograft models, this compound demonstrated significant tumor growth suppression and improved survival rates in mice treated with this compound. The mechanism was linked to the induction of autophagic arrest and subsequent apoptosis in cancer cells while sparing normal cells .

Study Cell Type Effects Observed Mechanism
Chen et al. (2014)MLIV mutant fibroblastsRestoration of endolysosomal functionTRPML1 activation
Recent Cancer StudyHeLa cellsIncreased LC3-II levelsAutophagy induction via TRPML1
Xenograft ModelPatu 8988 T xenograft miceTumor suppressionApoptotic response triggered by zinc influx

Selectivity and Efficacy

This compound has been shown to selectively activate TRPML1 without significantly affecting other TRPML family members (TRPML2 and TRPML3). This selectivity enhances its potential therapeutic applications in diseases associated with TRPML1 dysfunction .

Inhibition Studies

Studies utilizing genome editing techniques have confirmed that the biological effects of this compound are dependent on TRPML1 expression. In cells where TRPML1 was silenced or depleted, the expected increases in autophagic markers were not observed, underscoring the importance of this channel in mediating the effects of this compound .

Eigenschaften

IUPAC Name

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYSXZCDAWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336629
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062271-24-2
Record name MK6-83
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK6-83
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK6-83
Reactant of Route 2
Reactant of Route 2
MK6-83
Reactant of Route 3
Reactant of Route 3
MK6-83
Reactant of Route 4
Reactant of Route 4
MK6-83
Reactant of Route 5
Reactant of Route 5
MK6-83
Reactant of Route 6
MK6-83

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.